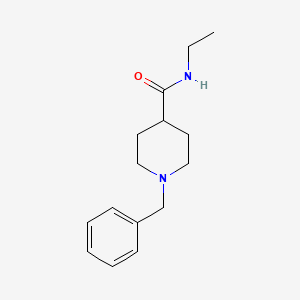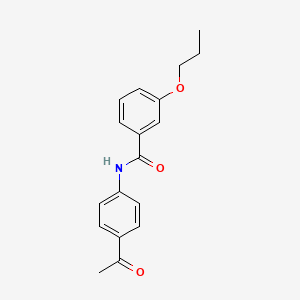
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 belongs to the family of synthetic opioids known as the benzamide opioids. It has gained popularity in recent years as a recreational drug due to its potency and availability on the internet. However, it is important to note that U-47700 has not been approved for human use by any regulatory agency.
Mécanisme D'action
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide works by binding to the mu-opioid receptor and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's euphoric effects. 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide also has analgesic effects due to its activation of the mu-opioid receptor.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has been shown to produce a range of biochemical and physiological effects. These include pain relief, sedation, euphoria, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have a high potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new opioid medications. However, its potential for abuse and dependence can make it difficult to use in certain experiments. Additionally, 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has not been approved for human use, which limits its potential applications.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide. One area of interest is the development of new opioid medications that are safer and less addictive than traditional opioids. 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide could be used as a starting point for the development of these medications. Another area of interest is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide use on the brain and other organs. This could help to better understand the risks associated with 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide use and inform public health policies. Finally, there is a need for more research on the potential therapeutic uses of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide, such as for the treatment of pain or addiction.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbutyryl chloride to yield 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide. The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide is relatively simple and can be accomplished using standard laboratory equipment.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide a useful tool for studying the opioid system and developing new opioid medications.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-13-4-5-15(3)18(11-13)21-19(22)12-14(2)10-16-6-8-17(20)9-7-16/h4-9,11,14H,10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGRJCBWOBCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)

![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)